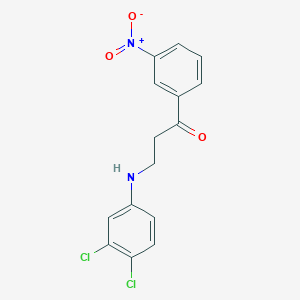

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

3-Chloro-1-phenyl-1-propanol, a related chemical to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, has been studied for its use as a chiral intermediate in the synthesis of antidepressant drugs. The research highlights the efficient asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. This process demonstrated a complete conversion of the substrate to the (S)-alcohol product with a 100% enantiomeric excess value (Choi et al., 2010).

Synthesis Techniques and Reactions

Research has been conducted on the synthesis of compounds structurally similar to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone. One such study discussed optimal conditions for reactions involving similar compounds, providing insights into the synthesis process, selection of catalysts, and reaction conditions for achieving high yields (Fei-jin, 2007).

Pharmaceutical Applications

Some derivatives of propanone have shown potential as cytotoxic agents. A study focusing on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally similar to 3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone, highlighted their synthesis and evaluated them as possible potent cytotoxic agents, opening a window into the potential therapeutic applications of these compounds (Mete et al., 2007).

Cancer Research

A series of alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides were prepared and examined for their potency towards human WiDr colon cancer cells. This research provides insights into the cytotoxicity of similar compounds and their potential applications in cancer therapy (Pati et al., 2007).

properties

IUPAC Name |

3-(3,4-dichloroanilino)-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O3/c16-13-5-4-11(9-14(13)17)18-7-6-15(20)10-2-1-3-12(8-10)19(21)22/h1-5,8-9,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLJIOOSNIKWSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichloroanilino)-1-(3-nitrophenyl)-1-propanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)

![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2590576.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)

![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)